molecular formula C9H13NO B2833967 2-Methoxy-2-phenylethan-1-amine CAS No. 3490-79-7

2-Methoxy-2-phenylethan-1-amine

Cat. No.: B2833967
CAS No.: 3490-79-7
M. Wt: 151.209
InChI Key: SPEHWYVPDGLETG-UHFFFAOYSA-N
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Description

2-Methoxy-2-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a methoxy group attached to the second carbon of the ethane chain, which is also bonded to a phenyl group and an amine group

Scientific Research Applications

2-Methoxy-2-phenylethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role as a neurotransmitter or neuromodulator.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound is classified as a skin irritant and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-phenylethan-1-amine typically involves the reaction of 2-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds through the reduction of the nitrile group to an amine group, yielding the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the nitrile group under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-phenylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamines.

Comparison with Similar Compounds

    Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    N-Methyl-2-phenylethan-1-amine: A derivative with similar stimulant properties.

    2-Phenylpropan-1-amine: Another phenylethylamine derivative with psychoactive effects.

Uniqueness: 2-Methoxy-2-phenylethan-1-amine is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with specific receptors, making it a compound of interest for further research.

Properties

IUPAC Name

2-methoxy-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEHWYVPDGLETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3490-79-7
Record name 2-methoxy-2-phenylethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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